2-Phenylimidazo[1,2-a]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylimidazo[1,2-a]pyridin-3-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with a phenyl group attached at the 2-position and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. For instance, the reaction of 2-aminopyridine with acetophenone in the presence of a base such as sodium carbonate under solvent-free conditions can yield this compound . Another method involves the use of molecular iodine as a catalyst in a three-component coupling reaction of 2-aminopyridine, acetophenone, and dimedone in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods, which minimize the need for purification steps and reduce waste, are preferred. For example, the use of molecular iodine as a catalyst in an aqueous medium provides high yields and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylimidazo[1,2-a]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like N-bromosuccinimide for bromination or chlorinating agents for chlorination.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as farnesyl diphosphate synthase and phosphodiesterase III, which are involved in critical biological processes . Additionally, it can bind to GABA receptors, exerting anxiolytic effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
2-Phenylimidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar structure but different pharmacological properties.
Uniqueness: 2-Phenylimidazo[1,2-a]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25142-28-3 |
---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-3-ol |
InChI |
InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-15(11)13/h1-9,16H |
InChI Key |
FCKZRAMORFDBDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.